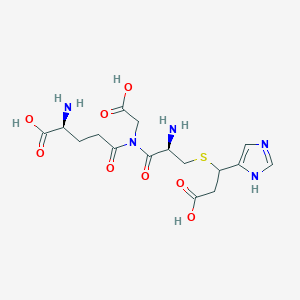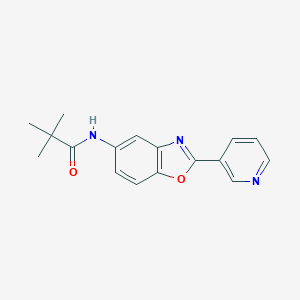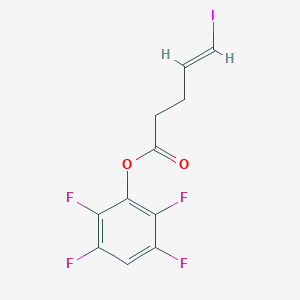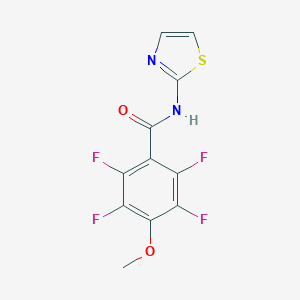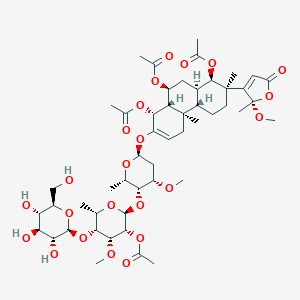
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as "Fentanyl analog" due to its structural similarity to the potent opioid analgesic, Fentanyl. This compound has been synthesized and studied for its potential applications in the field of medicine and research.
Mecanismo De Acción
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate acts as an agonist on the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It binds to the receptor and activates it, leading to the release of neurotransmitters that produce pain relief. This compound has a high affinity for the mu-opioid receptor, making it a potent analgesic.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate are similar to those of other opioids. It produces analgesia, sedation, and respiratory depression. It also has the potential to produce dependence and addiction, making it a highly regulated substance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate in lab experiments include its potency and selectivity for the mu-opioid receptor. It can be used as a reference compound in the development of new drugs and in the study of opioid receptors. However, its potential for abuse and addiction makes it a highly regulated substance, limiting its availability for research purposes.
Direcciones Futuras
There are several future directions for the study of N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate. One direction is the development of new drugs that target the mu-opioid receptor with greater selectivity and fewer side effects. Another direction is the study of the molecular mechanisms underlying opioid addiction and dependence. Additionally, the development of new analytical methods for the detection of opioids in biological samples is an important area of research.
Métodos De Síntesis
The synthesis of N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate involves the reaction of 4-piperidone hydrochloride, 1-(2-phenylethyl)piperidine, and methylthioacetanilide. The reaction is catalyzed by sodium hydroxide and heated to produce the desired compound. The product is then purified using various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate has been extensively studied for its potential applications in scientific research. It has been used as a reference compound in the development of new drugs and as a tool in the study of opioid receptors. This compound has also been used in the development of new analytical methods for the detection of opioids in biological samples.
Propiedades
Número CAS |
130820-22-3 |
|---|---|
Nombre del producto |
N-(1-(2-Phenylethyl)-4-piperidinyl)-2-(methylthio)acetanilide maleate |
Fórmula molecular |
C26H32N2O5S |
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-methylsulfanyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C22H28N2OS.C4H4O4/c1-26-18-22(25)24(20-10-6-3-7-11-20)21-13-16-23(17-14-21)15-12-19-8-4-2-5-9-19;5-3(6)1-2-4(7)8/h2-11,21H,12-18H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
DHOZPHJTPFNYMP-WLHGVMLRSA-N |
SMILES isomérico |
CSCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
SMILES |
CSCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CSCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Sinónimos |
but-2-enedioic acid, 2-methylsulfanyl-N-(1-phenethyl-4-piperidyl)-N-ph enyl-acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236146.png)
![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)

![2,4-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B236168.png)
